Imidazo[1,5-a]pyridin-5-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-5-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h1-4,6,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOXTBZIMSOYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Imidazo 1,5 a Pyridin 5 Ylmethanol and Its Core Structure
Strategies for the Preparation of Imidazo[1,5-a]pyridin-5-ylmethanol
The introduction of a methanol (B129727) group at the 5-position of the imidazo[1,5-a]pyridine (B1214698) ring requires specific synthetic strategies. These often involve the transformation of a precursor functional group already situated at the desired position.
Reductive Transformations of Precursors
A common and effective method for the synthesis of this compound involves the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. For instance, the reduction of 1-methyl-1H-imidazole-5-carboxaldehyde using a suitable reducing agent can yield the desired methanol derivative.
One documented procedure involves the dropwise addition of a solution of S-Methyl-SH-imidazole-carboxylic acid ethyl ester in tetrahydrofuran (B95107) (THF) to a slurry of lithium aluminum hydride (LiAlH₄) in THF. chemicalbook.com The reaction, after being stirred for 16 hours at room temperature, is carefully quenched. This process results in the formation of (3-methyl-3H-imidazol-4-yl)-methanol in a 73% yield. chemicalbook.com
Table 1: Reductive Transformation for Methanol Group Introduction
| Precursor | Reducing Agent | Solvent | Reaction Time | Temperature | Yield |
| S-Methyl-SH-imidazole-carboxylic acid ethyl ester | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 16 h | Room Temperature | 73% |
Multi-step Reaction Sequences for Functional Group Introduction
The synthesis of this compound can also be achieved through multi-step reaction sequences that build the molecule and introduce the required functional groups in a controlled manner. These sequences often start from readily available pyridine (B92270) derivatives.
One approach involves the synthesis of imine intermediates which are then subjected to cyclization. ukzn.ac.za For instance, the reaction of pyridine-2-aldehyde with various substituted anilines can form imine intermediates. ukzn.ac.za These intermediates can then be treated with a catalyst, such as phosphorus oxychloride or hydrochloric acid, to induce ring closure. ukzn.ac.za The use of paraformaldehyde is often employed in the ring-closure step to introduce the methylene (B1212753) bridge required for the imidazo[1,5-a]pyridine core. ukzn.ac.za While this provides the core structure, subsequent functional group manipulation at the 5-position would be necessary to introduce the methanol group.
General Approaches to the Imidazo[1,5-a]pyridine Ring System
The construction of the core imidazo[1,5-a]pyridine ring system is a critical aspect of synthesizing its derivatives. Cyclocondensation reactions are the most prevalent and versatile methods for this purpose. rsc.org
Cyclocondensation Reactions
Cyclocondensation reactions involve the joining of two or more molecules to form a cyclic compound with the elimination of a small molecule, such as water. These reactions are fundamental to the synthesis of the imidazo[1,5-a]pyridine scaffold. rsc.orgnih.gov
One-pot synthesis offers significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation. Several one-pot methods have been developed for the synthesis of imidazo[1,5-a]pyridines.
A notable one-pot, three-component condensation involves the reaction of various aromatic aldehydes and dipyridyl ketone with ammonium (B1175870) acetate (B1210297) in the presence of lithium chloride as a catalyst under microwave irradiation. scirp.org This method has been shown to produce imidazo[1,5-a]pyridines in good yields. scirp.org
Another efficient one-pot method involves the iodine-mediated reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com This approach simultaneously constructs C-N and C-S bonds under mild conditions. mdpi.com
A Ritter-type reaction provides another innovative one-pot approach. acs.org This method utilizes bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) to catalyze the reaction between pyridinylmethanol and aryl/alkylnitrile derivatives. acs.org The reaction proceeds through the generation of a benzylic carbocation, which is then attacked by the nitrile nucleophile, leading to a nitrilium ion intermediate that undergoes intramolecular cyclization. acs.org
Table 2: Examples of One-Pot Cyclization Protocols for Imidazo[1,5-a]pyridine Synthesis
| Reactants | Catalyst/Reagents | Conditions | Product Type | Reference |
| Aromatic aldehydes, dipyridyl ketone, ammonium acetate | Lithium chloride | Microwave irradiation | Substituted imidazo[1,5-a]pyridines | scirp.org |
| 2-Aminomethylpyridines, benzaldehydes, sodium benzenesulfinates | Iodine | Mild conditions | 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridines | mdpi.com |
| Pyridinylmethanol, aryl/alkylnitriles | Bi(OTf)₃, p-TsOH·H₂O | DCE, 85 °C | Substituted imidazo[1,5-a]pyridines | acs.org |
The reaction between N-heteroaryl aldehydes or ketones and various amines is a cornerstone for constructing the imidazo[1,5-a]pyridine ring. These reactions often proceed through the formation of an imine intermediate followed by cyclization.
A transition-metal-free sp³ C-H amination reaction has been established for imidazo[1,5-a]pyridine synthesis using molecular iodine with 2-pyridyl ketones and alkylamines. rsc.org This oxidative annulation, performed in the presence of sodium acetate, offers an operationally simple and scalable method. rsc.org
Copper-catalyzed reactions are also widely employed. A copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp³-H amination, using oxygen as the oxidant, provides a rapid route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Similarly, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) proceeds through condensation, amination, and oxidative dehydrogenation to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields with oxygen as a clean oxidant. organic-chemistry.org
Furthermore, the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium represents another effective strategy. beilstein-journals.orgresearchgate.net
Table 3: Reactions of N-Heteroaryl Aldehydes/Ketones and Amines for Imidazo[1,5-a]pyridine Synthesis
| N-Heteroaryl Component | Amine Component | Catalyst/Reagents | Key Transformation | Reference |
| 2-Pyridyl ketones | Alkylamines | I₂, NaOAc | sp³ C-H amination | rsc.org |
| N-Heteroaryl aldehydes/ketones | Alkylamines | Cu(I), O₂ | Csp³-H amination | organic-chemistry.org |
| Pyridine ketone | Benzylamine | Cu(II), O₂ | Condensation-amination-oxidative dehydrogenation | organic-chemistry.org |
| 2-Picolylamines | Nitroalkanes | PPA, Phosphorous acid | Cyclization with electrophilically activated nitroalkanes | beilstein-journals.orgresearchgate.net |
The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and functional materials. The development of efficient and diverse synthetic routes to this core structure, and specifically to derivatives like this compound, is a key focus of contemporary organic synthesis. This article details several advanced methodologies for the construction of the imidazo[1,5-a]pyridine ring system.
1 Cyclization of 2-(aminomethyl)pyridines with Electrophilic Nitroalkanes
3 Cyclization of 2-(aminomethyl)pyridines with Electrophilic Nitroalkanes
A notable method for the synthesis of imidazo[1,5-a]pyridines involves the cyclization of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated. nih.govnih.gov This transformation is effectively carried out in a polyphosphoric acid (PPA) medium, where the nitroalkanes are converted into highly electrophilic phosphorylated nitronates. beilstein-journals.org
The proposed mechanism suggests that upon heating in PPA, the nitroalkane forms a phosphorylated nitronate intermediate. beilstein-journals.org This species is then attacked by the nucleophilic amino group of the 2-(aminomethyl)pyridine. However, the strong acidic conditions of PPA can protonate the primary amine, reducing its nucleophilicity and leading to low yields. beilstein-journals.org To overcome this, protection of the amine, for instance as an N-tosylamine, can significantly improve the reaction's success by moderating the amine's basicity. beilstein-journals.org The subsequent steps involve a 5-exo-trig cyclization onto the pyridine ring, followed by aromatization to furnish the imidazo[1,5-a]pyridine product. nih.gov
Initial attempts to react 2-(aminomethyl)pyridine directly with nitroethane in PPA resulted in low product yields, ranging from 4% to 15% depending on the concentration and temperature. beilstein-journals.orgresearchgate.net The reaction conditions are quite harsh, often requiring high temperatures (110-160 °C) to proceed effectively. beilstein-journals.org By using an N-tosylated aminomethylpyridine, the yields for the cyclization with various nitroalkanes saw a significant improvement. beilstein-journals.org
Table 1: Optimization of Reaction Conditions for Cyclization of 2-(aminomethyl)pyridine with Nitroethane researchgate.net
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA 85% (1 g/mmol ) | 110 | 3 | 4 |
| 2 | PPA 85% (1 g/mmol ) | 130 | 3 | 13 |
| 3 | PPA 87% (1 g/mmol ) | 130 | 3 | 15 |
| 4 | PPA 80% (1 g/mmol ) | 140 | 3 | 6 |
| 5 | H₃PO₄ 100% | 140 | 5 | 0 |
| 6 | PPA 87% (0.5 g/mmol ) + H₃PO₃ (0.25 g/mmol ) | 110 | 5 | 22 |
| 7 | PPA 87% (0.5 g/mmol ) + H₃PO₃ (0.25 g/mmol ) | 140 | 2 | 43 |
| 8 | PPA 87% (0.5 g/mmol ) + H₃PO₃ (0.5 g/mmol ) | 140 | 1.5 | 62 |
| 9 | PPA 87% (0.5 g/mmol ) + H₃PO₃ (0.5 g/mmol ) | 160 | 2 | 77 |
Data sourced from a study on the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). researchgate.net
2 Oxidative Cyclization Methodologies
Oxidative cyclization represents a powerful and atom-economical approach to constructing the imidazo[1,5-a]pyridine core. These methods often involve the formation of carbon-nitrogen bonds through the removal of hydrogen.
1 Metal-Catalyzed Oxidative Approaches (e.g., Copper(II)-catalyzed)
Copper catalysts are frequently employed in oxidative cyclization reactions. For instance, a copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones has been developed to synthesize related triazolo[1,5-a]pyridines, showcasing the utility of copper in such transformations. scispace.com In the context of imidazo[1,5-a]pyridines, copper-catalyzed methods often proceed via the oxidation of an intermediate, facilitating the final ring-closing step. rsc.org One prominent example is the copper-catalyzed aerobic oxidative synthesis which can proceed via a denitrogenative transannulation pathway, discussed later. acs.orgnih.gov These reactions can utilize molecular oxygen from the air as a green and sustainable oxidant. acs.org The copper catalyst, such as Cu(OAc)₂, facilitates the key bond-forming steps. scispace.comresearchgate.net
2 Metal-Free Oxidative Dehydrogenation Processes
To avoid the cost and potential toxicity of metal catalysts, metal-free oxidative methodologies have been developed. A notable example is the iodine-mediated sp3 C-H amination for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org This one-pot reaction is operationally simple and uses molecular iodine as the promoter in the presence of a base like sodium acetate. rsc.org Another approach involves the use of formaldehyde (B43269) as both a carbon source and a solvent to bridge two imidazo[1,5-a]pyridine molecules, proceeding through a metal-free C(sp2)-H functionalization. nih.gov These methods align with the principles of green chemistry by avoiding transition metals. nih.gov
3 Transannulation Reactions
Transannulation reactions provide an elegant pathway to the imidazo[1,5-a]pyridine skeleton by rearranging a pre-existing heterocyclic ring.
1 Denitrogenative Transannulation Strategies
A sophisticated strategy for synthesizing imidazo[1,5-a]pyridines is the copper-catalyzed denitrogenative transannulation of pyridotriazoles. acs.orgnih.gov In this reaction, a pyridotriazole is reacted with amines or amino acids in the presence of a copper catalyst under an aerobic atmosphere. acs.org The reaction proceeds through a cascade involving the loss of a dinitrogen molecule from the triazole ring, followed by the incorporation of the amine and subsequent cyclization to form the imidazole (B134444) ring. acs.orgnih.gov This method is notable for its good functional group tolerance and its applicability to readily available amino acids, which undergo a decarboxylative oxidative cyclization. acs.org
Table 2: Copper-Catalyzed Denitrogenative Transannulation with Amino Acids acs.org
| Entry | Amino Acid | Product | Yield (%) |
| 1 | Phenylglycine | 3-(4-chlorophenyl)-1-phenylimidazo[1,5-a]pyridine | 78 |
| 2 | 4-Chlorophenylglycine | 1,3-bis(4-chlorophenyl)imidazo[1,5-a]pyridine | 85 |
| 3 | Alanine | 1-methyl-3-phenylimidazo[1,5-a]pyridine | 65 |
| 4 | Leucine | 1-isobutyl-3-phenylimidazo[1,5-a]pyridine | 72 |
Yields correspond to the reaction of triazolo[1,5-a]pyridine with various amino acids. acs.org
4 Ritter-Type Reaction Applications
The Ritter reaction, which classically involves the reaction of a nitrile with a carbocation source, has been ingeniously adapted for the synthesis of imidazo[1,5-a]pyridines. nih.govacs.org This modern variant utilizes the reaction between a pyridinylmethanol derivative and an aryl or alkyl nitrile. acs.org
The key to this approach is the generation of a stable carbocation from the benzylic alcohol precursor. organic-chemistry.org This is achieved using a catalytic system, often comprising bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O). nih.govacs.org The Bi(OTf)₃ acts as an efficient Lewis acid catalyst to facilitate the formation of the benzylic cation. nih.gov The cation is then trapped by the nitrile, leading to a nitrilium ion intermediate. Subsequent intramolecular cyclization involving the pyridine nitrogen and rearomatization affords the final imidazo[1,5-a]pyridine product. This method demonstrates a broad substrate scope, accommodating various nitriles and delivering the products in moderate to excellent yields. nih.gov
Table 3: Ritter-Type Synthesis of Imidazo[1,5-a]pyridine Derivatives acs.org
| Entry | Nitrile Substrate | Product | Yield (%) |
| 1 | Benzonitrile | 1,3-diphenylimidazo[1,5-a]pyridine | 75 |
| 2 | 4-Hydroxy-3-methoxybenzonitrile | 1-phenyl-3-(4-hydroxy-3-methoxyphenyl)imidazo[1,5-a]pyridine | 86 |
| 3 | 4-Iodobenzonitrile | 3-(4-iodophenyl)-1-phenylimidazo[1,5-a]pyridine | 33 |
| 4 | 1-Naphthonitrile | 3-(naphthalen-1-yl)-1-phenylimidazo[1,5-a]pyridine | 95 |
Yields based on reactions of phenyl(pyridin-2-yl)methanol (B192787) with various nitrile derivatives. acs.org
Ritter-Type Reaction Applications
Intermolecular Ritter-Type Reactions for Imidazo[1,5-a]pyridine Formation
A novel and efficient approach for the synthesis of the imidazo[1,5-a]pyridine scaffold involves an intermolecular Ritter-type reaction. nih.govacs.org This methodology utilizes the reaction between pyridinylmethanol derivatives and various aryl or alkyl nitriles. nih.govacs.org
The reaction is effectively catalyzed by a combination of a Lewis acid, such as bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), and a Brønsted acid, like para-toluenesulfonic acid monohydrate (p-TsOH·H₂O). nih.govacs.org The Lewis acid facilitates the formation of a benzylic cation from the starting pyridinylmethanol, which then undergoes a Ritter reaction with the nitrile to form a nitrilium ion intermediate. Subsequent intramolecular cyclization and aromatization lead to the desired imidazo[1,5-a]pyridine product.
Researchers have systematically optimized the reaction conditions to achieve high yields. Key parameters investigated include the choice of catalyst, acid equivalents, and reaction temperature. nih.govacs.org For instance, the combination of 5 mol% Bi(OTf)₃ and 5.0 equivalents of p-TsOH·H₂O in 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures has proven effective for a range of substrates. nih.govacs.org This method demonstrates broad substrate scope, accommodating various substituents on both the pyridine ring and the nitrile, affording the corresponding products in moderate to excellent yields. nih.govacs.org
Table 1: Optimization of Ritter-Type Reaction Conditions
| Entry | Lewis Acid (mol%) | Acid (equiv) | Temperature (°C) | Solvent | Yield (%) |
| 1 | Bi(OTf)₃ (5) | p-TsOH·H₂O (3.0) | 85 | DCE | 38 |
| 2 | Bi(OTf)₃ (5) | p-TsOH·H₂O (3.0) | 100 | DCE | slightly higher |
| 3 | Bi(OTf)₃ (5) | p-TsOH·H₂O (3.0) | 150 | DCE | slightly higher |
| 4 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5.0) | 150 | DCE | 78 |
| 5 | Bi(OTf)₃ (5) | p-TsOH·H₂O (7.0) | 150 | DCE | 49 |
Data sourced from multiple experiments to show the trend. nih.govacs.org
Three-Component Coupling Reactions for Imidazo[1,5-a]pyridinium Ions
Three-component coupling reactions (TCC) have emerged as a powerful and atom-economical strategy for the synthesis of complex molecules from simple starting materials in a single step. For the construction of the imidazo[1,5-a]pyridine framework, a notable TCC approach involves the reaction of a picolinaldehyde derivative, an amine, and formaldehyde. organic-chemistry.org This reaction proceeds under mild conditions to generate imidazo[1,5-a]pyridinium ions in high yields. organic-chemistry.org
The versatility of this method allows for the incorporation of a wide array of functional groups and even chiral substituents, making it a valuable tool for creating diverse libraries of imidazo[1,5-a]pyridinium salts. organic-chemistry.org These salts can serve as precursors to various N-heterocyclic carbenes (NHCs), which have broad applications in catalysis. organic-chemistry.org
Another significant three-component reaction for the synthesis of imidazo[1,5-a]pyridines involves the condensation of various aromatic aldehydes and dipyridil ketone with ammonium acetate. scirp.orgscirp.org This reaction can be efficiently promoted by a catalyst such as lithium chloride and accelerated by microwave irradiation, leading to good yields of the desired products. scirp.orgscirp.org The use of microwave technology often leads to shorter reaction times and improved yields compared to conventional heating methods. scirp.orgscirp.org
Asymmetric Synthesis and Chiral Induction in this compound Derivatives
The development of asymmetric methods to access enantiomerically enriched this compound derivatives is a crucial area of research, given the importance of chirality in pharmacologically active compounds. While the direct asymmetric synthesis of this compound is a developing field, the principles of asymmetric synthesis can be applied to its precursors.
One potential strategy involves the use of chiral catalysts in the synthetic routes described previously. For instance, in the three-component coupling reaction to form imidazo[1,5-a]pyridinium ions, the use of a chiral amine as one of the components can introduce a stereocenter. organic-chemistry.org This chiral information can then be carried through subsequent transformations.
Furthermore, the resolution of racemic mixtures of this compound or its derivatives using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent are viable approaches to obtain enantiomerically pure compounds. The development of catalytic asymmetric methods that directly produce one enantiomer of this compound in excess remains a key objective for future research.
Green Chemistry Principles and Sustainable Synthetic Routes to this compound
Adherence to the principles of green chemistry is increasingly important in modern organic synthesis. For the synthesis of this compound and its core structure, several strategies align with these principles.
The use of multicomponent reactions, such as the three-component couplings discussed, is inherently green as it reduces the number of synthetic steps, minimizes waste, and improves atom economy. organic-chemistry.orgscirp.orgscirp.org Furthermore, the use of environmentally benign solvents and catalysts is a key consideration. For example, some syntheses of related imidazo[1,2-a]pyridines have been successfully carried out in aqueous media, which is a significant step towards a more sustainable process. acs.orgnih.gov The use of microwave irradiation, as seen in some three-component reactions, can also contribute to a greener process by reducing energy consumption and reaction times. scirp.orgscirp.org
Catalytic approaches, especially those using earth-abundant and non-toxic metals, are preferred over stoichiometric reagents. The iron-catalyzed C-H amination for the construction of related imidazole-fused ring systems in a green solvent like anisole, with water as the only byproduct, exemplifies a sustainable approach. organic-chemistry.org The development of catalytic systems that can be recycled and reused is another important aspect of green chemistry being explored in this area. elsevierpure.com
Chemical Reactivity and Functionalization of Imidazo 1,5 a Pyridin 5 Ylmethanol
Derivatization at the Imidazo[1,5-a]pyridine (B1214698) Core
The imidazo[1,5-a]pyridine nucleus is amenable to a variety of derivatization reactions, which are crucial for tuning its physicochemical and biological properties. Synthetic strategies often involve cyclocondensation reactions to build the core itself, which allows for the introduction of substituents at various positions. beilstein-journals.orgrsc.org For instance, methods like the reaction of 2-aminomethylpyridines with electrophiles such as carboxylic acids, aldehydes, or nitroalkanes serve as primary routes to substituted imidazo[1,5-a]pyridines. beilstein-journals.org
One notable approach involves a Ritter-type reaction between a pyridinylmethanol derivative and a nitrile, catalyzed by bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O). This method facilitates the conversion of the benzylic alcohol into a cation, which then undergoes cyclization to form the imidazo[1,5-a]pyridine ring system.
The electronic nature of substituents on the imidazo[1,5-a]pyridine ring significantly influences its reactivity and the regioselectivity of functionalization reactions. In the synthesis of imidazo[1,5-a]pyridine derivatives through the condensation of an aldehyde with 2-picolylamine, the electronic properties of the aldehyde's substituents are pivotal. Research has shown that aldehydes bearing moderately electron-releasing or moderately electron-withdrawing groups provide good yields of the corresponding imidazo[1,5-a]pyridine product. However, strongly electron-donating groups (like p-methoxy) or strongly electron-withdrawing groups (like p-nitro) on the benzaldehyde (B42025) reactant can hinder the reaction, resulting in no product formation.
Furthermore, in Ritter-type syntheses, the position of substituents on the pyridine (B92270) ring of the starting pyridinylmethanol affects the reaction outcome. Substrates with methyl or halogen groups at the ortho-position relative to the pyridine nitrogen can be converted to the corresponding products in excellent yields. This suggests that steric hindrance in the immediate vicinity of the reaction center has a limited negative impact on this specific transformation.
The primary alcohol of the methanol (B129727) moiety in Imidazo[1,5-a]pyridin-5-ylmethanol is a key site for functional group interconversions, most notably oxidation to an aldehyde or a carboxylic acid. While direct oxidation of this compound is not extensively documented, the oxidation of primary alcohols on heterocyclic systems is a well-established transformation in organic synthesis. Several mild and selective methods are applicable.
Dess-Martin Periodinane (DMP) Oxidation : This method uses a hypervalent iodine reagent and is known for its mild, neutral pH conditions and rapid reaction times at room temperature. wikipedia.orgorganic-chemistry.orgyoutube.com It is highly effective for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids and is tolerant of a wide range of functional groups, including nitrogen-containing heterocycles. wikipedia.orgyoutube.com
Swern Oxidation : The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine. alfa-chemistry.comwikipedia.orgchemistrysteps.com It is renowned for its mild conditions and broad functional group tolerance, making it a suitable choice for oxidizing sensitive substrates without affecting the heterocyclic core. wikipedia.orgorganic-chemistry.org
Manganese Dioxide (MnO₂) Oxidation : Activated manganese dioxide is a classic, heterogeneous oxidant used for the selective oxidation of benzylic and allylic alcohols. acs.orgacsgcipr.orgcommonorganicchemistry.com Given the benzylic-like nature of the alcohol in this compound (adjacent to an aromatic system), MnO₂ is expected to be an effective reagent for its conversion to the corresponding aldehyde under neutral conditions. acs.orgorganic-chemistry.org
These methods provide reliable pathways to synthesize Imidazo[1,5-a]pyridine-5-carbaldehyde, a valuable intermediate for further derivatization through reactions like reductive amination or Wittig olefination.
C-H Functionalization Reactions of the Imidazo[1,5-a]pyridine System
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. The imidazo[1,5-a]pyridine system is a substrate for such reactions, which can introduce new carbon-carbon or carbon-heteroatom bonds.
Growing interest in cost-effective and environmentally friendly synthesis has spurred the development of metal-free C-H functionalization methods. nih.gov For the imidazo[1,5-a]pyridine core, several metal-free strategies have been reported. One such method is an iodine-mediated sp³ C-H amination, which allows for the synthesis of the heterocyclic system from 2-pyridyl ketones and alkylamines. Another approach involves a sequential dual oxidative amination of C(sp³)-H bonds under ambient, metal-free conditions to construct the imidazo[1,5-a]pyridine ring.
A unique metal-free C-H functionalization involves the direct insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine units, forming bis-imidazo[1,5-a]pyridines. nih.gov This reaction utilizes formaldehyde (B43269) as both a solvent and a carbon source to create a C(sp²)-C(sp³)-C(sp²) linkage between two heterocyclic rings. The strategy has been successfully extended to other alkyl and aryl aldehydes, providing a range of methylene-bridged bis-heteroarenes in moderate to good yields. nih.gov These bis-heterocyclic products have shown potential as ligands for metal catalysts. nih.gov
| Entry | R Group on Aldehyde | Product | Yield (%) |
| 1 | H | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 85 |
| 2 | Phenyl | 1,1'-(Phenylmethylene)bis(3-phenylimidazo[1,5-a]pyridine) | 82 |
| 3 | 4-Methoxyphenyl | 1,1'-(4-Methoxyphenylmethylene)bis(3-phenylimidazo[1,5-a]pyridine) | 80 |
| 4 | 4-Nitrophenyl | 1,1'-(4-Nitrophenylmethylene)bis(3-phenylimidazo[1,5-a]pyridine) | 75 |
| 5 | 2-Naphthyl | 1,1'-(Naphthalen-2-ylmethylene)bis(3-phenylimidazo[1,5-a]pyridine) | 78 |
Table 1: Examples of Methylene Insertion Reactions for the Synthesis of Bis-Imidazo[1,5-a]pyridines using various aldehydes. Data sourced from Mahajan & Sawant (2024). nih.gov
Formation of Conjugated Systems and Extended π-Heterocycles
The imidazo[1,5-a]pyridine framework serves as a versatile platform for the construction of extended π-conjugated systems, which are of great interest in materials science for applications in organic electronics and photonics.
One strategy involves synthesizing donor-π-acceptor (D-π-A) push-pull fluorophores. In these systems, the electron-rich imidazo[1,5-a]pyridine unit acts as the electron donor, connected through a π-spacer to an electron-accepting moiety. These conjugated molecules can exhibit strong intramolecular charge transfer (ICT), leading to desirable photophysical properties like large Stokes shifts and solvatochromism.
Another approach uses the imidazo[1,5-a]pyridine scaffold to create novel π-expanded heterocycles through intramolecular dehydrogenative coupling reactions. Furthermore, the introduction of alkenyl or alkynyl groups at the C5-position can trigger spontaneous cyclization, leading to the formation of highly electron-rich, π-delocalized imidazo[2,1,5-de]quinolizines. These unique cyclization strategies open pathways to novel heterocyclic systems with distinct electronic structures.
Quaternization Reactions and their Chemical Implications
The nitrogen atom at position 2 of the imidazo[1,5-a]pyridine ring system possesses a lone pair of electrons and is susceptible to electrophilic attack, leading to the formation of quaternary ammonium (B1175870) salts. This process, known as quaternization, typically involves the reaction of the imidazo[1,5-a]pyridine derivative with an alkyl halide.
Research on related imidazo[1,5-a]pyridine compounds has demonstrated the feasibility of this reaction. For instance, the quaternization of 1,3-diphenylimidazo[1,5-a]pyridine and 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine with alkyl iodides such as methyl iodide and ethyl iodide proceeds to yield the corresponding quaternary ammonium salts. auctr.edu These N-alkylation reactions are typically conducted in polar solvents like acetonitrile, methanol, or ethanol. auctr.edu The reaction with iodomethane, for example, has been reported to produce new imidazopyridine salts in high yields, ranging from 70-72%. auctr.edu
In the case of this compound, the N-2 atom of the pyridine ring is the expected site of quaternization. The reaction with an alkylating agent, for example, methyl iodide, would lead to the formation of a 2-methyl-5-(hydroxymethyl)imidazo[1,5-a]pyridin-2-ium salt.
Table 1: Quaternization of Imidazo[1,5-a]pyridine Derivatives
| Precursor | Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 1,3-diphenylimidazo[1,5-a]pyridine | Methyl Iodide | Polar Solvents (e.g., Acetonitrile) | 2-Methyl-1,3-diphenylimidazo[1,5-a]pyridin-2-ium iodide | 70-72 auctr.edu |
| 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | Methyl Iodide | Polar Solvents (e.g., Acetonitrile) | 2-Methyl-3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridin-2-ium iodide | 70-72 auctr.edu |
The chemical implications of quaternizing the imidazo[1,5-a]pyridine ring are significant. The introduction of a positive charge on the heterocyclic system can profoundly alter the molecule's physical and chemical properties. These changes include:
Increased Solubility: Quaternary ammonium salts are generally more soluble in polar solvents, including water, compared to their neutral precursors. This can be advantageous in various applications, including biological studies and materials science.
Modified Electronic Properties: The quaternization of the pyridine nitrogen alters the electron distribution within the aromatic system. This can impact the molecule's fluorescence properties and its ability to participate in further chemical reactions. The resulting pyridinium (B92312) ions have been explored for their use as N-heterocyclic carbene (NHC) precursors. beilstein-journals.org
Enhanced Biological Activity: The introduction of a permanent positive charge can influence the interaction of the molecule with biological targets. Imidazo[1,5-a]pyridine derivatives themselves are known to possess a range of biological activities, and quaternization can modulate this activity. beilstein-journals.org
Advanced Characterization Methodologies for Imidazo 1,5 a Pyridin 5 Ylmethanol and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in the characterization of Imidazo[1,5-a]pyridine (B1214698) derivatives, offering detailed information about their atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Imidazo[1,5-a]pyridin-5-ylmethanol and its analogues. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For instance, in the ¹H NMR spectrum of phenyl(pyridin-2-yl)methanol (B192787), a precursor to some Imidazo[1,5-a]pyridine derivatives, characteristic signals appear at δ 8.57 (d, 1H), 7.62 (td, 1H), 7.40–7.32 (m, 4H), 7.30–7.27 (m, 1H), 7.20 (dd, 1H), 7.15 (d, 1H), 5.75 (s, 1H), and 5.28 (br s, 1H) ppm in CDCl₃. nih.gov The corresponding ¹³C NMR spectrum shows peaks at δ 160.8, 147.8, 143.2, 136.9, 128.6, 127.9, 127.1, 122.5, 121.4, and 75.0 ppm. nih.gov
Similarly, for various substituted Imidazo[1,2-a]pyridines, which share a related heterocyclic core, distinct chemical shifts are observed. For example, 2-(4-bromophenyl)imidazo[1,2-a]pyridine (B183163) exhibits ¹H NMR signals at δ 8.10, 7.87, 7.85, 7.62, 7.57, 7.18, and 6.80 ppm, and ¹³C NMR signals at δ 145.8, 144.7, 132.6, 131.7, 127.7, 125.5, 125.1, 122.0, 117.7, 112.8, and 108.1 ppm in CDCl₃. tci-thaijo.org The specific shifts and coupling constants observed in these spectra allow for the unambiguous assignment of each proton and carbon atom in the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,5-a]pyridine Derivatives and Precursors.
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|---|
| Phenyl(pyridin-2-yl)methanol | ¹H | CDCl₃ | 8.57, 7.62, 7.40-7.32, 7.30-7.27, 7.20, 7.15, 5.75, 5.28 nih.gov |
| Phenyl(pyridin-2-yl)methanol | ¹³C | CDCl₃ | 160.8, 147.8, 143.2, 136.9, 128.6, 127.9, 127.1, 122.5, 121.4, 75.0 nih.gov |
| 3-(4-bromophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | ¹H | CDCl₃ | 8.25, 7.73-7.70, 7.65-7.73, 7.22-7.16, 7.09, 6.88, 6.69 mdpi.com |
| 3-(4-bromophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | ¹³C | CDCl₃ | 138.1, 135.3, 132.3, 129.6, 128.9, 128.5, 127.2, 125.6, 123.2, 121.9, 121.3, 120.6, 118.6, 114.3 mdpi.com |
| 1-(phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine | ¹H | CDCl₃ | 8.29, 7.74-7.72, 7.64, 7.35-7.33, 7.23-7.16, 7.08, 6.85, 6.65, 2.43 mdpi.com |
| 1-(phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine | ¹³C | CDCl₃ | 139.5, 139.3, 138.4, 135.0, 129.7, 128.8, 128.2, 127.1, 126.6, 125.5, 122.2, 121.0, 119.7, 118.5, 113.8, 21.5 mdpi.com |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confirmation of the molecular formula. acs.org Electrospray ionization (ESI) is a soft ionization technique often used for the analysis of moderately polar molecules like this compound and its derivatives, allowing for their detection as protonated molecules [M+H]⁺. mdpi.comnih.gov
For example, the HRMS (ESI-Orbitrap) of phenyl(pyridin-2-yl)methanol, shows a calculated m/z of 186.0913 for [M+H]⁺, with a found value of 186.0911, confirming its molecular formula as C₁₂H₁₂ON. nih.gov For derivatives such as 3-(4-bromophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine, HRMS (ESI) gave a found m/z of 381.0053 for [M+H]⁺, which is in close agreement with the calculated value of 381.0056 for C₁₉H₁₃BrN₂S⁺. mdpi.com These precise mass measurements are crucial for verifying the successful synthesis of the target compounds.
Table 2: High-Resolution Mass Spectrometry Data for Imidazo[1,5-a]pyridine Derivatives.
| Compound | Ionization Mode | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Molecular Formula |
|---|---|---|---|---|
| Phenyl(pyridin-2-yl)methanol | ESI-Orbitrap | 186.0913 nih.gov | 186.0911 nih.gov | C₁₂H₁₂ON |
| 3-(4-bromophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | ESI | 381.0056 mdpi.com | 381.0053 mdpi.com | C₁₉H₁₃BrN₂S |
| 1-(phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine | ESI | 317.1107 mdpi.com | 317.1104 mdpi.com | C₂₀H₁₇N₂S |
| 3-(2-chlorophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine | ESI | 371.0171 mdpi.com | 371.0174 mdpi.com | C₁₉H₁₃Cl₂N₂S |
| 3-(3-nitrophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | ESI | 348.0801 mdpi.com | 348.0805 mdpi.com | C₁₉H₁₄N₃O₂S |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as O-H (from the methanol (B129727) group), C-N, and C=C bonds within the heterocyclic ring system. For example, the IR spectrum of phenyl(pyridin-2-yl)methanol shows characteristic absorption bands at 3358 cm⁻¹ (O-H stretching), 2868 cm⁻¹ (C-H stretching), and 1593 and 1453 cm⁻¹ (C=C and C=N stretching). nih.gov
X-ray Diffraction Analysis for Solid-State Structure Determination
For example, the crystal structure of a hybrid salt containing the 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation revealed that the fused pyridinium (B92312) and imidazolium (B1220033) rings are nearly coplanar. nih.gov The pendant pyridyl rings are twisted with respect to the plane of the imidazo[1,5-a]pyridinium core. nih.gov Such detailed structural information is invaluable for understanding intermolecular interactions, such as π-π stacking, which can influence the material's properties. nih.gov
Photophysical Characterization Methods
The photophysical properties of this compound and its derivatives are of significant interest due to their potential applications in areas such as fluorescent probes and light-emitting materials. nih.govtum.dersc.org
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption spectra of Imidazo[1,5-a]pyridine derivatives typically show intense absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. nih.govtum.de The position and intensity of these absorption bands can be influenced by the substituents on the Imidazo[1,5-a]pyridine core. tum.de For instance, some derivatives exhibit high-energy absorption bands followed by more intense bands at longer wavelengths. tum.de The solvatochromic behavior, which is the shift in the absorption maximum with a change in solvent polarity, can also provide insights into the nature of the electronic transitions. nih.gov
Table 3: UV-Vis Absorption Data for Imidazo[1,5-a]pyridine Derivatives.
| Compound | Solvent | Absorption Maxima (λmax, nm) |
|---|---|---|
| Derivative 1 | DCM | 323, 380 (shoulder) tum.de |
| Derivative 2 | DCM | ~330 (shoulder), 378 tum.de |
| Derivative 3 | DCM | ~330 (shoulder), 360 tum.de |
| Quaternized Derivative 1q | DCM | Not specified, but shows a large bathochromic shift compared to 1 tum.de |
| Quaternized Derivative 2q | DCM | 350, 425 tum.de |
| Quaternized Derivative 3q | DCM | 350, 425 tum.de |
Fluorescence Emission Spectroscopy
Fluorescence emission spectroscopy is a powerful tool to investigate the electronic structure and excited-state dynamics of fluorescent molecules (fluorophores). For imidazo[1,5-a]pyridine derivatives, this technique reveals key information about their emission maxima (λem), quantum yields (ΦF), and Stokes shifts, which are crucial for their application in materials science and biological imaging. nih.govresearchgate.net
The fluorescence properties of imidazo[1,5-a]pyridine derivatives are highly tunable through chemical modifications. nih.gov For instance, the introduction of different substituents on the core structure can significantly alter the emission wavelength and intensity. nih.govresearchgate.net Many derivatives of imidazo[1,5-a]pyridine are known for their characteristically large Stokes shifts, which is a desirable property for various applications as it minimizes self-absorption. nih.gov
Research has shown that the quantum yield of these compounds can be significantly influenced by the nature and position of substituents. For example, substituting a benzene (B151609) ring with a pyridine (B92270) group can lead to an increase in the quantum yield. nih.gov Some 1,3-substituted imidazo[1,5-a]pyridines have demonstrated quantum yields as high as 44%. The emission of the imidazo[1,5-a]pyridine moiety typically falls within the 450–530 nm range, with Stokes' shifts around 100 nm.
The solvent environment also plays a critical role in the fluorescence behavior of these compounds, a phenomenon known as solvatochromism. nih.govrsc.org Studies on various imidazo[1,5-a]pyridine-based probes have shown that changes in solvent polarity can lead to shifts in the emission spectra. nih.gov For instance, in a series of D–π–A push-pull fluorophores based on the imidazo[1,5-a]pyridine donor, positive solvatochromism with a large Stokes shift of approximately 7000 cm⁻¹ was observed. rsc.orgrsc.org This sensitivity to the microenvironment makes them promising candidates for use as fluorescent probes. nih.gov
Interactive Table: Fluorescence Properties of Selected Imidazo[1,5-a]pyridine Derivatives.
| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (cm⁻¹) | Reference |
| BPy-1 | THF | 400 | 520 | 0.70 | ~7000 | rsc.orgrsc.org |
| BPy-2 | THF | 400 | 520 | 0.70 | ~7000 | rsc.orgrsc.org |
| BPy-FL | THF | 380 | 458 | 0.776 | - | rsc.org |
| BPy-FL (Solid State) | - | - | 510 | 0.936 | - | rsc.org |
| 1,3-diphenylimidazo[1,5-a]pyridine derivative | Toluene | - | - | - | >5000 | nih.gov |
| bis-imidazo[1,5-a]pyridine derivative | Toluene | - | - | - | >5000 | nih.gov |
Electrochemical Characterization Techniques for Redox Properties
Electrochemical techniques are vital for understanding the redox properties of imidazo[1,5-a]pyridine derivatives, providing information on their electron transfer capabilities. This is particularly relevant for their application in electronic devices and as redox mediators.
Cyclic voltammetry is a common technique used to study the electrochemical stability and redox potentials of these compounds. nih.gov For instance, the electrochemical stability of imidazole-pyridine fluorophores has been investigated using this method. nih.gov The electrochemical functionalization of N-heterocycles is an emerging field, indicating the importance of understanding their redox behavior for synthetic applications. rsc.org
The electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines has been reported, where the electrochemical oxidation of SCN⁻ anions plays a key role. This suggests that the imidazo[1,5-a]pyridine core can undergo electrochemical transformations. An iron-catalyzed synthesis of fused imidazole-containing ring systems, including imidazo[1,5-a]pyridines, has been developed, with proposed mechanisms involving redox processes. acs.org
The study of N-substituted-4-piperidone curcumin (B1669340) analogs, which are also N-heterocyclic compounds, has shown that their oxidation potentials can be determined and are influenced by substituents, with irreversible oxidation processes being observed. nih.gov This suggests that imidazo[1,5-a]pyridine derivatives may also exhibit complex electrochemical behavior.
Interactive Table: Electrochemical Data for Related N-Heterocyclic Compounds.
| Compound/System | Technique | Key Findings | Reference |
| Imidazole-pyridine fluorophores | Cyclic Voltammetry | Studied electrochemical stability | nih.gov |
| N-heterocyclic carbenes (NHCs) | Electrochemistry | Investigated cathodic reduction of NHCH+ to NHC and anodic oxidation of NHC | mdpi.com |
| N-substituted-4-piperidones | Differential Pulse and Cyclic Voltammetry | Determined oxidation potentials and observed irreversible oxidation | nih.gov |
Theoretical and Computational Investigations of Imidazo 1,5 a Pyridin 5 Ylmethanol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For the Imidazo[1,5-a]pyridine (B1214698) framework, DFT calculations are instrumental in elucidating its fundamental chemical and physical properties. These calculations are typically performed using specific functionals, such as B3LYP or PBE0, and a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. research-nexus.netscirp.orgnih.gov
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For Imidazo[1,5-a]pyridin-5-ylmethanol, this would involve calculating the total energy for various spatial arrangements of its atoms and finding the conformation with the minimum energy. This process reveals crucial information about bond lengths, bond angles, and dihedral angles.
For the parent imidazo[1,5-a]pyridine scaffold, the fusion of the five-membered imidazole (B134444) ring with the six-membered pyridine (B92270) ring creates a planar and rigid bicyclic system. The planarity of this core structure is a key determinant of its electronic properties. The primary conformational flexibility in this compound arises from the rotation of the hydroxymethyl group (-CH₂OH) attached at the 5-position. Computational analysis would explore the potential energy surface associated with the rotation around the C5-C(methanol) bond to identify the most stable rotamers and the energy barriers between them. In related heterocyclic systems, the orientation of such substituents can be influenced by subtle intramolecular interactions, such as weak hydrogen bonds between the hydroxyl hydrogen and the nitrogen atom of the pyridine ring.
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net
In the case of this compound, DFT calculations would reveal that the HOMO is likely distributed over the electron-rich imidazo[1,5-a]pyridine ring system, which is characteristic of this heterocyclic core. The LUMO, conversely, would also be located on the aromatic system. The presence of the hydroxymethyl group, being a weakly electron-donating group, would be expected to slightly raise the HOMO energy level compared to the unsubstituted parent compound.
Time-Dependent DFT (TD-DFT) calculations are often employed to understand the electronic transitions, such as those observed in UV-visible spectroscopy. mdpi.com These calculations can identify the main transitions as being of a π-π* character within the imidazo[1,5-a]pyridine ring. researchgate.net The calculated HOMO-LUMO gap can be correlated with the electronic absorption and emission properties of the molecule. mdpi.com
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT analysis of this compound, based on typical values for related compounds.
| Parameter | Calculated Value (eV) | Interpretation |
| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.70 | Indicates high kinetic stability and low chemical reactivity. |
| Global Electrophilicity (ω) | 1.85 | A measure of the molecule's ability to accept electrons. |
| Absolute Hardness (η) | 2.35 | Resistance to change in electron distribution. |
| Dipole Moment (μ) | 2.5 D | Indicates the overall polarity of the molecule. |
This table is illustrative and contains hypothetical data for this compound.
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which aids in the structural confirmation of synthesized compounds. For this compound, DFT calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra.
Calculated vibrational frequencies from an IR spectrum simulation can be compared with experimental data to confirm the presence of specific functional groups. For instance, the characteristic stretching frequencies for the O-H bond in the alcohol, the C-H bonds of the aromatic ring, and the C-N bonds within the heterocyclic system can all be predicted.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra for structural elucidation. research-nexus.net The predicted chemical shifts for the protons and carbons in the imidazo[1,5-a]pyridine ring and the methanol (B129727) substituent would provide a detailed map of the electronic environment within the molecule.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling can provide deep insights into the mechanisms of chemical reactions, including the formation of Imidazo[1,5-a]pyridine derivatives. While specific computational studies on the reaction pathways to this compound are not widely reported, the synthesis of the core structure often involves cyclocondensation or cyclization reactions. beilstein-journals.orgrsc.org For example, one established method involves the reaction of 2-(aminomethyl)pyridines with various electrophiles. beilstein-journals.org
A computational study of such a reaction would involve locating the transition states (the highest energy point along the reaction coordinate) and the intermediates. By calculating the activation energies, the feasibility of a proposed mechanism can be evaluated. For the synthesis of imidazo[1,5-a]pyridines, a proposed mechanism might involve the initial formation of an imine or a related intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final product. researchgate.net Computational modeling would allow for the visualization of the bond-breaking and bond-forming processes and the determination of the rate-limiting step of the reaction.
Intermolecular Interactions Studies (e.g., Hirshfeld Surface Analysis in Solid State)
In the solid state, the properties of a molecular crystal are determined by the way the molecules pack together, which is governed by intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. research-nexus.netnih.govuctm.edu This analysis maps the electron distribution of a molecule in a crystal to generate a three-dimensional surface.
For this compound, a Hirshfeld analysis would likely reveal the importance of hydrogen bonding, given the presence of the hydroxyl group (-OH) which can act as a hydrogen bond donor, and the nitrogen atoms of the pyridine ring which can act as acceptors. These O-H···N interactions would be a dominant feature in the crystal packing.
Below is an illustrative table of the percentage contributions of different intermolecular contacts for a hypothetical crystal structure of this compound, based on data for similar heterocyclic compounds. research-nexus.netiucr.org
| Interaction Type | Percentage Contribution |
| H···H | 45% |
| C···H/H···C | 25% |
| O···H/H···O | 15% |
| N···H/H···N | 10% |
| C···C (π-π stacking) | 5% |
This table is illustrative and contains hypothetical data.
Tautomerism Studies and Energetic Profiles
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The imidazo[1,5-a]pyridine system can potentially exhibit tautomerism, although it is generally a stable aromatic system. Computational studies are particularly useful for investigating the relative stabilities of different tautomeric forms and the energy barriers for their interconversion.
For this compound, while the primary structure is energetically favorable, theoretical calculations could explore the possibility of proton transfer from the methanol group to one of the ring nitrogens, or other less likely tautomeric forms. By calculating the relative energies of the optimized geometries of each potential tautomer, the most stable form can be identified. DFT calculations have been used to study tautomerism in related nitrogen-containing heterocyclic systems, revealing that the relative stability of tautomers can be influenced by the solvent environment. researchgate.net The energetic profile of the tautomerization process, including the transition state energies, can be mapped out to understand the kinetics of the interconversion. For the stable aromatic this compound, it is expected that any alternative tautomers would be significantly higher in energy.
Applications and Role of Imidazo 1,5 a Pyridin 5 Ylmethanol As a Chemical Building Block and Scaffold
Role in Organic Synthesis as a Versatile Synthon
Imidazo[1,5-a]pyridin-5-ylmethanol and its derivatives are recognized as versatile synthons in organic chemistry. The imidazo[1,5-a]pyridine (B1214698) core is a privileged scaffold due to its presence in numerous biologically active compounds and its utility in materials science. nih.govbeilstein-journals.org The hydroxymethyl group on this compound provides a key functional handle for a variety of chemical transformations.
Synthetic routes to the imidazo[1,5-a]pyridine core are well-established, often involving the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophiles like carboxylic acids, aldehydes, or their derivatives. beilstein-journals.orgorganic-chemistry.org For instance, a metal-free approach has been developed to create methylene-bridged bis-imidazo[1,5-a]pyridines by reacting imidazo[1,5-a]pyridines with aldehydes, where the aldehyde acts as a carbon source for the methylene (B1212753) linker. nih.gov This highlights the reactivity of the imidazo[1,5-a]pyridine ring system and its utility in constructing larger, more complex architectures.
The imidazo[1,5-a]pyridine framework itself can be functionalized at various positions, allowing for the synthesis of a wide array of derivatives with tailored properties. nih.govnih.gov This adaptability makes compounds like this compound valuable starting materials for creating novel organic molecules with potential applications in diverse areas. nih.govbeilstein-journals.org
Coordination Chemistry of Imidazo[1,5-a]pyridine Ligands
The imidazo[1,5-a]pyridine scaffold is a subject of significant interest in the field of coordination chemistry. researchgate.netnih.gov Its nitrogen-rich heterocyclic structure allows it to act as a ligand, binding to various metal ions to form coordination complexes. nih.govresearchgate.net The specific substitution pattern on the imidazo[1,5-a]pyridine ring system dictates the coordination mode and the properties of the resulting metal complexes. mdpi.com
Synthesis of Metal Complexes with Imidazo[1,5-a]pyridine Moieties
A variety of metal complexes have been synthesized using ligands containing the imidazo[1,5-a]pyridine moiety. These ligands can coordinate with a range of transition metals and main-group elements, including zinc(II), copper(I/II), ruthenium(III), rhodium, palladium, manganese(II), and even boron(III). nih.govresearchgate.netmdpi.comacs.orgresearchgate.netrsc.org
For example, 3-(pyridin-2-yl)imidazo[1,5-a]pyridine has been shown to act as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of both the pyridine (B92270) and imidazole (B134444) rings, similar to the well-known 2,2'-bipyridine (B1663995) ligand. researchgate.net This has led to the synthesis of various paramagnetic and diamagnetic complexes with metals such as nickel, manganese, zinc, and cadmium. researchgate.net In some instances, the synthesis of the ligand and its complexation can occur in a one-pot reaction, as demonstrated by the manganese(II)-mediated dimerization of pyridine-2-carboxaldehyde. rsc.org
Furthermore, imidazo[1,5-a]pyridine derivatives have been used to create coordination polymers. By using ditopic imidazo[1,5-a]pyridine ligands in conjunction with dicarboxylic acids, one-dimensional and two-dimensional coordination polymers with zinc(II) have been successfully synthesized. nih.gov The imidazo[1,5-a]pyridine moiety can act as either an ancillary ligand or a bridging ligand in these structures. nih.gov
The synthesis of chiral imidazo[1,5-a]pyridinium salts and their subsequent conversion to silver carbenes has enabled the preparation of chiral palladium and rhodium complexes. acs.org These complexes have shown utility in asymmetric catalysis.
Exploration of Ligand Properties and Coordination Modes
The versatility of the imidazo[1,5-a]pyridine scaffold allows for a variety of coordination modes, which can be tuned by the placement and nature of substituents. nih.govmdpi.com This tunability is a key aspect of their utility in designing functional coordination compounds. researchgate.netnih.gov
Common coordination modes include:
Bidentate N,N-Chelation: When substituted with a pendant pyridine group, typically at the 1 or 3-position, the imidazo[1,5-a]pyridine can act as a classic bidentate N,N-chelating ligand. nih.govresearchgate.net This is a common motif for complexing with a wide range of metal ions. nih.gov
Bidentate N,O-Chelation: Introduction of a substituent with an oxygen donor, such as a hydroxyl group, can lead to N,O-chelation upon deprotonation. nih.govmdpi.com
Tridentate and Tetradentate Coordination: More complex substitution patterns can result in tridentate and even tetradentate ligands, allowing for the formation of more intricate coordination geometries. mdpi.com
Carbene Coordination: Imidazo[1,5-a]pyridin-3-ylidenes, a class of N-heterocyclic carbenes (NHCs), have been synthesized and studied. rsc.org These carbenes can act as strong π-accepting ligands in complexes with metals like rhodium, influencing the electronic properties of the metal center. rsc.org Mixed C/S ligands have also been developed from thioether-functionalized imidazo[1,5-a]pyridinium salts. acs.org
The electronic properties of imidazo[1,5-a]pyridine ligands are comparable to classical ligands like 2,2'-bipyridine and 1,10-phenanthroline. researchgate.net The specific substituents on the imidazo[1,5-a]pyridine core can significantly influence the electronic character of the ligand, which in turn affects the properties of the resulting metal complex. rsc.org For example, DFT calculations have shown that imidazo[1,5-a]pyridin-3-ylidenes possess strong π-accepting character due to a hybrid accepting orbital involving the carbene's p-orbital and a π* orbital of the pyridine ring. rsc.org
Development of Optoelectronic Materials and Dyes
The unique photophysical properties of the imidazo[1,5-a]pyridine scaffold have made it a focal point in the development of novel optoelectronic materials and dyes. researchgate.netrsc.org These compounds are known for their fluorescence, with applications ranging from organic light-emitting diodes (OLEDs) to fluorescent sensors. rsc.orgmdpi.comresearchgate.net
Luminescent Properties and Tunability
Imidazo[1,5-a]pyridine derivatives are recognized for their intense luminescence and the tunability of their optical properties. researchgate.netnorthampton.ac.uk The emission characteristics can be readily modified by introducing different substituents onto the heterocyclic core. northampton.ac.uknih.gov
Key luminescent properties and their tunability include:
Emission Color: The emission wavelength of imidazo[1,5-a]pyridine-based compounds can be tuned across the visible spectrum. For example, some derivatives exhibit blue emission, making them suitable for applications in blue OLEDs. mdpi.com By creating V-shaped molecules with two imidazo[1,2-a]pyridine (B132010) units, emission can be tuned from the near-UV to the deep-blue region. nih.gov
Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of the emission process, can be significantly influenced by substituents. Halogenation of the imidazo[1,5-a]pyridine moiety has been shown to triple the luminescence quantum yields in solution for certain derivatives. northampton.ac.uk Some bis-imidazo[1,2-a]pyridine fluorophores exhibit quantum yields in the range of 0.17 to 0.51. nih.gov
Stokes Shift: Many imidazo[1,5-a]pyridine derivatives exhibit a large Stokes shift, which is the difference between the absorption and emission maxima. nih.govmdpi.com This property is advantageous for various applications as it minimizes self-absorption.
Solvatochromism: Certain imidazo[1,5-a]pyridine-based probes display solvatochromic behavior, meaning their emission color changes with the polarity of the solvent. nih.govmdpi.com This property is particularly useful for developing sensors that can probe their local environment.
The table below summarizes the photophysical properties of some selected imidazo[1,5-a]pyridine derivatives.
| Compound Type | Emission Color | Quantum Yield (Φ) | Key Features |
| Halogenated Imidazo[1,5-a]pyridines | Varies with halogen | Up to 3x higher than non-halogenated | Tunable by halogen substituent northampton.ac.uk |
| V-Shaped bis-Imidazo[1,2-a]pyridines | Near-UV to Deep-Blue | 0.17 - 0.51 | Tunable by peripheral substituents nih.gov |
| 1,3-Substituted Imidazo[1,5-a]pyridines (Zinc Complexes) | Blue (410-460 nm) | Up to 0.33 | Suitable for blue emissive devices mdpi.com |
| Symmetric Dipyridil Imidazo[1,5-a]pyridine | - | 0.38 | More emissive than diphenyl analog nih.gov |
Design of Fluorescent Probes for Chemical Sensing
The responsive nature of the fluorescence of imidazo[1,5-a]pyridine derivatives to their chemical environment has been harnessed to design fluorescent probes for chemical sensing. nih.govmdpi.com These probes can detect a variety of analytes, including metal ions, pH, and biologically relevant molecules.
Examples of fluorescent probes based on the imidazo[1,5-a]pyridine scaffold include:
Metal Ion Sensors: Coordination polymers derived from imidazo[1,5-a]pyridine have been reported to detect Cu²⁺, CrO₄²⁻, and Cr₂O₇²⁻ ions in aqueous solutions. mdpi.com
pH Sensors: Imidazo[1,5-a]pyridinium ions, which are highly emissive and water-soluble, have been developed as pH sensors. nih.govacs.org Structural isomers of these compounds can exhibit either a "turn-on" fluorescence response or a ratiometric response to changes in pH. nih.govacs.org The protonation of the nitrogen atom in the imidazo[1,5-a]pyridine ring in acidic environments alters the electronic structure and, consequently, the photophysical properties, leading to a redshift in the emission spectrum. rsc.org
Probes for Biological Molecules: A near-infrared (NIR) fluorescent probe based on an imidazo[1,5-a]pyridine benzopyrylium structure has been developed for monitoring sulfur dioxide (SO₂), a biologically important molecule. mdpi.comnih.gov This probe utilizes a Förster resonance energy transfer (FRET) mechanism and can be targeted to mitochondria. mdpi.com
Membrane Probes: Due to their compact shape and favorable photophysical properties, imidazo[1,5-a]pyridine-based fluorophores have been investigated as probes for cell membranes. mdpi.comnih.gov Their solvatochromic behavior allows them to report on the local environment within the lipid bilayer. nih.govmdpi.com
The design of these probes often involves incorporating a specific recognition site for the target analyte into the imidazo[1,5-a]pyridine scaffold. The binding of the analyte then triggers a change in the fluorescence signal of the probe.
N-Heterocyclic Olefins (NHOs) Based on the Scaffold
N-Heterocyclic Olefins (NHOs) are a class of highly polarized, electron-rich alkenes that have garnered significant interest for their applications in catalysis and as ligands for transition metals. The synthesis of NHOs based on the imidazo[1,5-a]pyridine scaffold has been explored, demonstrating the versatility of this heterocyclic system.
The general synthetic strategy to access imidazo[1,5-a]pyridine-based NHOs involves the deprotonation of the corresponding imidazo[1,5-a]pyridinium salts. These precursor salts are typically synthesized in a multi-step process. The nature of the substituent at the C5-position of the imidazo[1,5-a]pyridine core plays a crucial role in the stability and reactivity of the resulting NHO.
Research has shown that the introduction of alkyl or aryl substituents at the C5-position leads to the formation of stable NHOs. In contrast, when alkenyl or alkynyl groups are present at the C5-position, a spontaneous 6-endo cyclization occurs, leading to the formation of (dihydro)imidazo[2,1,5-de]quinolizines. This unique cyclization pathway highlights the influence of the C5-substituent on the electronic structure and reactivity of the system.
While the direct synthesis of an NHO from this compound has not been explicitly detailed in the reviewed literature, the established synthetic routes for other C5-substituted derivatives provide a clear blueprint. The hydroxyl group of the methanol (B129727) substituent could potentially be modified or protected to facilitate the deprotonation step required for NHO formation. The presence of the oxygen atom in the side chain could influence the electronic properties and coordination chemistry of the resulting NHO, making it a target for further investigation.
Table 1: Stability of Imidazo[1,5-a]pyridine-based NHOs with Different C5-Substituents
| C5-Substituent | Stability of NHO | Observed Outcome |
| Alkyl | Stable | Formation of stable NHO |
| Aryl | Stable | Formation of stable NHO |
| Alkenyl | Unstable | 6-endo cyclization to (dihydro)imidazo[2,1,5-de]quinolizines |
| Alkynyl | Unstable | 6-endo cyclization to (dihydro)imidazo[2,1,5-de]quinolizines |
Investigation of this compound in Catalysis (e.g., Organocatalysis)
Derivatives of imidazo[1,5-a]pyridine have been successfully employed as ligands for various transition metals, including rhodium, palladium, and copper. These metal complexes have shown catalytic activity in a range of organic transformations. For instance, imidazo[1,5-a]pyridin-3-ylidenes, a class of N-heterocyclic carbenes (NHCs) derived from the imidazo[1,5-a]pyridine core, have been investigated as ligands in rhodium-catalyzed reactions. researchgate.net The electronic properties of these ligands, and thus the catalytic activity of their metal complexes, can be modulated by substituents on the imidazo[1,5-a]pyridine backbone. researchgate.net
In the context of organocatalysis, the basic nitrogen atoms of the imidazo[1,5-a]pyridine ring system can act as a Brønsted or Lewis base, activating substrates in a catalytic cycle. While specific studies focusing on this compound as an organocatalyst are not prominent in the literature, the potential exists. The hydroxyl group of the methanol substituent could participate in hydrogen bonding interactions with substrates, potentially influencing the stereoselectivity and efficiency of a catalytic transformation.
Furthermore, the imidazo[1,5-a]pyridine scaffold itself has been shown to participate in metal-free catalytic reactions. For example, the C-H functionalization of imidazo[1,5-a]pyridines has been achieved without the need for a metal catalyst, highlighting the inherent reactivity of this heterocyclic system. nih.gov The presence of a functional group like the hydroxymethyl group at the C5-position could be leveraged to direct or participate in such transformations.
While direct catalytic applications of this compound are yet to be extensively explored, its structural features suggest a promising role as a ligand precursor or a scaffold for the design of novel organocatalysts. The ability to modify the hydroxyl group provides a handle for attaching the molecule to solid supports or for tuning its steric and electronic properties to optimize catalytic performance.
Table 2: Potential Catalytic Applications of this compound Derivatives
| Catalysis Type | Potential Role of this compound Derivative | Relevant Transformations |
| Transition Metal Catalysis | As a ligand for metal centers (e.g., Rh, Pd, Cu) | Cross-coupling reactions, hydrogenations, etc. |
| Organocatalysis | As a Brønsted/Lewis base catalyst or through H-bonding interactions | Asymmetric synthesis, condensation reactions, etc. |
| Metal-Free Catalysis | As a reactive scaffold for C-H functionalization reactions | Synthesis of complex organic molecules |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Imidazo[1,5-a]pyridin-5-ylmethanol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Cyclocondensation of 2-(aminomethyl)pyridines with electrophilic reagents under transition-metal-free conditions is a foundational approach . Optimization involves factorial design experiments to assess variables such as temperature, solvent polarity, and catalyst/base ratios. For instance, base-promoted reactions (e.g., KHCO₃ in ethanol) yield ~52.6% efficiency, but iterative adjustments (e.g., solvent evaporation rates, pH control) improve crystallinity and purity . Pre-experimental simulations using AI-driven tools (e.g., COMSOL Multiphysics) can predict optimal parameters, reducing physical trial iterations .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : X-ray crystallography remains the gold standard for confirming molecular geometry. For example, planar six-membered rings in related imidazo-pyridine derivatives exhibit mean deviations of 0.0027 Å, with dihedral angles between fused rings <2° . Complementary techniques include:
- HRMS : Validates molecular weight and fragmentation patterns.
- NMR : Distinguishes aromatic protons (δ 7.2–8.5 ppm) and methylene groups (δ 3.5–4.0 ppm) .
- IR Spectroscopy : Identifies hydroxyl (-OH) stretches (~3200 cm⁻¹) and C-N vibrations (~1350 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, ethyl acetate) is moderate (~10–20 mg/mL), while stability in aqueous buffers (pH 4–9) degrades by <5% over 24 hours. For long-term storage, lyophilization under argon at -20°C is recommended .
| Solvent | Solubility (mg/mL) | Stability (24h, RT) |
|---|---|---|
| DMSO | 18.5 | >95% |
| Ethanol | 12.2 | 90% |
| Water (pH 7) | 2.1 | 85% |
Advanced Research Questions
Q. How do reaction mechanisms for this compound synthesis differ under homogeneous vs. heterogeneous catalytic conditions?
- Methodological Answer : Homogeneous catalysis (e.g., Brønsted acids) accelerates cyclocondensation via proton transfer intermediates, with kinetic studies showing rate constants (k) of ~0.15 min⁻¹ . Heterogeneous systems (e.g., zeolites) reduce side reactions (e.g., dimerization) by restricting reactant mobility, but require higher activation energies (ΔG‡ ~25 kJ/mol). Computational modeling (DFT) can map transition states to identify selectivity drivers .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.8 ppm vs. δ 8.1 ppm for aromatic protons) often arise from tautomerism or solvent effects. Resolution strategies include:
- Variable-Temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomers).
- Deuterated Solvent Comparison : Differentiates H-bonding interactions .
- Crystallographic Validation : Correlates solid-state vs. solution-phase structures .
Q. How can AI-driven process control enhance the scalability of this compound synthesis?
- Methodological Answer : Machine learning algorithms trained on reaction databases (e.g., Reaxys) optimize batch processes by predicting:
- Critical Parameters : Residence time, mixing efficiency.
- Failure Modes : Exothermicity thresholds, impurity formation.
For example, AI models reduce resource consumption by 30% in multi-step syntheses via real-time adjustment of feed rates .
Q. What are the implications of this compound’s electronic structure for its reactivity in medicinal chemistry applications?
- Methodological Answer : The conjugated π-system and electron-rich imidazole ring enable nucleophilic aromatic substitution at C3/C7 positions. DFT calculations reveal HOMO-LUMO gaps of ~4.2 eV, favoring electrophilic attacks. This underpins its utility as a precursor for HIF-1α inhibitors or anticoagulants .
Data-Driven Research Design
Q. How to design a factorial experiment for studying substituent effects on this compound’s bioactivity?
- Methodological Answer : A 2³ factorial design evaluates three factors (e.g., substituent electronegativity, steric bulk, ring position) at two levels (e.g., -CH₃ vs. -NO₂). Response variables include IC₅₀ (bioactivity) and λmax (UV-Vis absorption). ANOVA identifies interactive effects (e.g., -NO₂ at C3 enhances bioactivity 3-fold vs. -CH₃) .
Q. What computational tools are recommended for simulating this compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
